(5-Bromopentyl)ZINC
Description
Historical Context and Significance of Organozinc Chemistry
The field of organometallic chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc (B1219324) from ethyl iodide and zinc metal. wikipedia.orgdigitellinc.comacs.org This discovery marked the first time a compound with a metal-to-carbon sigma bond had been prepared. researchgate.netchemeurope.com In the following years, the synthetic utility of these new reagents was explored in reactions such as the Frankland-Duppa Reaction of 1863. chemeurope.com Other pioneering work by chemists like Butlerov and Zaitsev expanded their application to the synthesis of alcohols from carbonyl compounds. digitellinc.com
Two of the most enduring early applications of organozinc chemistry are the Reformatsky reaction (1887) and the Simmons-Smith reaction. The Reformatsky reaction involves the reaction of an alpha-haloester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. byjus.comnumberanalytics.comiitk.ac.inwikipedia.org The Simmons-Smith reaction utilizes an organozinc carbenoid, (iodomethyl)zinc iodide, to convert alkenes into cyclopropanes stereospecifically. wikipedia.orgnumberanalytics.comorganic-chemistry.orgwikipedia.org
Despite these early successes, the use of organozinc reagents declined with the advent of more reactive Grignard and organolithium reagents. wikipedia.orgacs.org Their often pyrophoric nature also presented handling challenges. wikipedia.orgchemeurope.com However, the 1980s witnessed a renaissance in organozinc chemistry. acs.org Researchers recognized that their moderate reactivity was actually a significant advantage, as it allowed for the presence of a wide variety of functional groups (esters, nitriles, etc.) in the reagent, something not possible with their more reactive counterparts. organicreactions.org This tolerance, combined with their effectiveness in transition-metal-catalyzed cross-coupling reactions, particularly the Negishi coupling, has cemented their role as essential reagents in modern organic synthesis. organicreactions.orgresearchgate.net
Evolution of Organozinc Reagent Preparation Methodologies
The methods for preparing organozinc reagents have evolved significantly since Frankland's initial experiments, increasing their accessibility, scope, and functional group compatibility. These methods can be broadly categorized into oxidative addition, transmetalation, and halogen-zinc exchange.
Oxidative Addition (Direct Insertion): This is the classic method, involving the direct insertion of zinc metal into the carbon-halogen bond of an organic halide. chemeurope.com Frankland's original synthesis required heating ethyl iodide with zinc. wikipedia.org A critical development was the use of activated zinc to facilitate the reaction. wikipedia.org Forms of activated zinc include the zinc-copper couple, and most notably, Rieke Zinc, which is a highly reactive zinc powder produced by reducing a zinc salt like zinc chloride (ZnCl₂) with an alkali metal such as lithium or potassium. wikipedia.orgresearchgate.net This high reactivity allows for the preparation of organozinc reagents that were previously inaccessible. nih.gov A major modern advancement is the Knochel protocol, which uses commercially available zinc dust in the presence of lithium chloride (LiCl). organic-chemistry.org This method is highly efficient and allows for the preparation of alkylzinc reagents from less expensive and more stable alkyl bromides at room temperature, which is a common method for synthesizing reagents like (5-Bromopentyl)zinc bromide. organic-chemistry.orgresearchgate.net
Transmetalation: This approach involves reacting a zinc halide with an organometallic compound of a different, more electropositive metal, such as an organolithium or organomagnesium (Grignard) reagent. researchgate.netgoogle.com The reaction exchanges the metallic components, yielding the desired organozinc compound and a metal halide salt. google.com
Functional Group Exchange: These methods create organozinc reagents by swapping a non-halogen group for zinc. The two most common types are the iodine-zinc exchange and the boron-zinc exchange. wikipedia.org The boron-zinc exchange is particularly powerful for preparing functionalized dialkylzincs. acs.org The process typically begins with the hydroboration of an olefin, followed by the addition of diethylzinc, which exchanges the boron group for zinc. wikipedia.orgacs.orgresearchgate.net This methodology provides access to a wide range of functionalized primary and secondary diorganozincs and is a key route to chiral organozinc reagents. researchgate.netnih.gov
| Preparation Method | Description | Starting Materials | Key Features |
| Direct Oxidative Addition | Insertion of zinc metal into a carbon-halogen bond. | Organic Halide (I, Br), Zinc Metal | Requires activated zinc (e.g., Rieke Zinc) or additives like LiCl for efficiency, especially with bromides. wikipedia.orgresearchgate.netorganic-chemistry.org |
| Transmetalation | Exchange of a metal from another organometallic compound with zinc. | Organolithium/Grignard, Zinc Halide | A general method to transfer an existing organic group to a zinc center. researchgate.netgoogle.com |
| Boron-Zinc Exchange | Replacement of a boron group with a zinc group. | Organoborane, Dialkylzinc | Excellent for creating functionalized and chiral secondary alkylzinc reagents. wikipedia.orgacs.orgresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H10BrZn- |
|---|---|
Molecular Weight |
215.4 g/mol |
IUPAC Name |
1-bromopentane;zinc |
InChI |
InChI=1S/C5H10Br.Zn/c1-2-3-4-5-6;/h1-5H2;/q-1; |
InChI Key |
WQENZJZUYSHUGO-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]CCCCBr.[Zn] |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 5 Bromopentyl Zinc in Carbon Carbon Bond Formation
Cross-Coupling Reactions Involving (5-Bromopentyl)ZINC and Related Reagents
Organozinc reagents, including alkylzinc halides like this compound bromide, are pivotal nucleophiles in a variety of palladium-catalyzed cross-coupling reactions. Their utility stems from a balance of reactivity and functional group tolerance, allowing for the formation of C-C bonds under mild conditions.
Palladium-Catalyzed Cross-Couplings
Palladium catalysts are central to many modern C-C bond-forming reactions. The catalytic cycle typically involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (such as an organozinc compound), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a highly effective method for forming C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp³)–C(sp³) bonds. rsc.orgwikipedia.org Organozinc reagents are generally prepared through the insertion of zinc metal into an organic halide. rsc.org The use of this compound reagents in Negishi couplings allows for the introduction of a five-carbon chain bearing a terminal bromide, a versatile handle for further synthetic transformations.
The versatility of the Negishi coupling is demonstrated by its broad scope with respect to the electrophilic coupling partner. organic-chemistry.org Organozinc reagents, including those with functional groups, can be successfully coupled with a wide array of aryl, vinyl, and alkyl halides.
Aryl Halides: The coupling of alkylzinc halides with aryl bromides and chlorides is a well-established method for the formation of alkyl-substituted arenes. organic-chemistry.orgnih.gov For instance, the reaction of this compound bromide with various aryl bromides, catalyzed by a palladium complex with a biarylphosphine ligand like CPhos, proceeds in high yield. organic-chemistry.orgnih.gov These reactions tolerate a range of functional groups on the aryl halide, such as esters, nitriles, and aldehydes. organic-chemistry.org The choice of ligand is crucial in preventing undesired side reactions like β-hydride elimination. nih.govmit.edu
Vinyl Halides: The Negishi coupling is also effective for the formation of C(sp³)–C(sp²) bonds between alkylzinc reagents and vinyl halides. organic-chemistry.org These reactions are often stereospecific, proceeding with retention of the vinyl halide's geometry. This allows for the synthesis of stereodefined alkenes, which are important building blocks in organic synthesis.
Alkyl Halides: While the coupling of two sp³-hybridized centers can be more challenging due to slower reductive elimination and competing β-hydride elimination, the Negishi coupling has been successfully applied to the reaction of alkylzinc reagents with alkyl halides. wikipedia.org The development of specific nickel and palladium catalyst systems has expanded the scope of these transformations. wikipedia.org
| Electrophile Type | Example Electrophile | Organozinc Reagent | Product Type | Key Features |
|---|---|---|---|---|
| Aryl Halide | 4-Bromobenzonitrile | This compound bromide | 5-(4-Cyanophenyl)pentyl bromide | Tolerates nitrile functional group; high yields with appropriate ligands. organic-chemistry.org |
| Vinyl Halide | (E)-1-Bromo-1-hexene | This compound bromide | (E)-1-Bromo-1-undecene | Stereospecific coupling with retention of configuration. organic-chemistry.org |
| Alkyl Halide | 1-Iodooctane | This compound bromide | 1-Bromo-6-tridecane | Requires specific catalyst systems to overcome challenges like β-hydride elimination. wikipedia.org |
A significant advancement in Negishi coupling is the development of stereoconvergent methods, where a racemic mixture of a chiral electrophile is converted into a single enantiomer of the product. This is particularly valuable for the synthesis of enantiomerically enriched compounds. Nickel-catalyzed enantioselective Negishi cross-couplings of racemic secondary α-bromo amides with alkylzinc reagents have been shown to proceed in good yield and high enantiomeric excess. mit.edu In these reactions, both enantiomers of the starting material are converted to the same enantiomer of the product, avoiding a kinetic resolution process. mit.edu While specific examples involving this compound are not detailed, the principles are applicable to a range of functionalized alkylzinc reagents.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. yonedalabs.com While it does not directly utilize organozinc reagents as the primary nucleophile, there are important connections and applications. For instance, zinc halides can be used as additives in Suzuki-Miyaura reactions to mediate the cross-coupling of Grignard reagents with aryl bromides. organic-chemistry.orgnih.gov More directly, zinc can catalyze Suzuki-Miyaura reactions. researchgate.net The selective in-situ formation of triaryl zincates is crucial for promoting this cross-coupling reactivity. researchgate.net This highlights the versatility of zinc compounds in facilitating C-C bond formation beyond the traditional Negishi coupling.
The Fukuyama coupling is a palladium-catalyzed reaction between a thioester and an organozinc reagent to form a ketone. wikipedia.orgorganic-chemistry.org This reaction is highly chemoselective and tolerates a wide variety of sensitive functional groups, such as ketones, esters, and aryl bromides. wikipedia.orgwikiwand.com The mild reaction conditions and high functional group compatibility make it a valuable tool in the synthesis of complex molecules. jk-sci.com The applicability of the Fukuyama coupling to functionalized organozinc reagents like this compound allows for the synthesis of ketones bearing a terminal bromide, which can be further elaborated. The reaction proceeds via oxidative addition of the thioester to the palladium catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination. wikipedia.org
| Reaction | Nucleophile | Electrophile | Product | Key Advantage for this compound Application |
|---|---|---|---|---|
| Negishi Coupling | Organozinc | Organic Halide/Triflate | Alkane, Alkene, Arene | Direct and versatile method for introducing the 5-bromopentyl group. |
| Suzuki-Miyaura Coupling | Organoboron | Organic Halide/Triflate | Biaryl, Alkene, etc. | Zinc compounds can act as catalysts or mediators. researchgate.net |
| Fukuyama Coupling | Organozinc | Thioester | Ketone | Synthesis of functionalized ketones with high chemoselectivity. wikipedia.org |
Negishi Coupling with this compound
Nickel-Catalyzed Cross-Couplings
Nickel catalysts are frequently employed for cross-coupling reactions due to their lower cost compared to palladium and their unique reactivity, particularly with C(sp³)-hybridized centers. wisc.edu Organozinc reagents such as this compound are excellent partners in these transformations, readily participating in Negishi-type couplings with a range of electrophiles. These reactions are effective for creating carbon (sp³)–carbon (sp³) and carbon (sp²)–carbon (sp³) bonds. wisc.edu
The general catalytic cycle for a Negishi coupling involves three key steps: oxidative addition of an organic halide to a Ni(0) complex, transmetalation of the alkyl group from the organozinc reagent to the nickel center, and reductive elimination to form the C-C bond and regenerate the Ni(0) catalyst. Primary alkylzinc halides, like this compound, are particularly effective as they are less prone to side reactions like β-hydride elimination compared to their secondary counterparts. organic-chemistry.orgnih.gov Research has demonstrated that these couplings can proceed smoothly at room temperature with low catalyst loadings and tolerate a wide variety of functional groups. researchgate.net
Table 1: Nickel-Catalyzed Cross-Coupling of Primary Alkyl Iodides with Arylzinc Reagents This table presents data representative of the reactivity of primary alkyl halides in nickel-catalyzed Negishi couplings, analogous to the reactions of this compound.
| Alkyl Iodide | Arylzinc Reagent | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 4-iodobutyrate | PhZnCl | 5% Ni(acac)₂ / 10% dppf | 85 | acs.org |
| Ethyl 6-iodohexanoate | 4-MeOC₆H₄ZnCl | 5% Ni(acac)₂ / 10% dppf | 81 | acs.org |
| 5-Iodovaleronitrile | 2-Thienylzinc chloride | 5% Ni(acac)₂ / 10% dppf | 78 | acs.org |
Reductive cross-coupling, or cross-electrophile coupling, has emerged as a powerful alternative to traditional cross-coupling methods. Instead of using a pre-formed organometallic nucleophile, this approach couples two different organic electrophiles in the presence of a stoichiometric reductant, such as zinc or manganese metal. nih.gov In this context, an alkyl halide corresponding to the organozinc reagent (e.g., 1,5-dibromopentane (B145557) for this compound) can be coupled directly with another electrophile, such as an aryl halide. The organozinc species is generated in situ. nih.gov
These reactions are typically catalyzed by nickel complexes. wisc.edunih.gov The use of zinc as a reductant is common, which can also facilitate the formation of the organozinc nucleophile during the reaction. nih.gov This method avoids the separate step of preparing the organometallic reagent, improving operational simplicity. nih.gov The success of these couplings often relies on the careful selection of ligands and additives to control the relative rates of the competing reaction pathways. researchgate.net
The choice of ligand is critical in nickel-catalyzed cross-couplings involving alkylzinc reagents. Ligands modulate the steric and electronic properties of the nickel center, influencing the rates of oxidative addition and reductive elimination and suppressing unwanted side reactions. organic-chemistry.orgnih.gov For couplings involving C(sp³)-hybridized centers, nitrogen-based ligands, such as bidentate and tridentate pyridyl or oxazoline systems, have proven particularly effective. organic-chemistry.orgnih.govnih.gov
For instance, tridentate terpyridine ligands have demonstrated exceptional performance in the cross-coupling of secondary alkylzinc halides by promoting the desired reaction pathway over β-hydride elimination. organic-chemistry.orgnih.gov In reductive cross-couplings, specialized ligands like pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN) have been developed to enable the challenging coupling of two distinct alkyl halides. nih.govresearchgate.net The ligand's structure directly impacts the chemo- and enantioselectivity of the transformation, highlighting its central role in catalyst design. nih.gov
Cobalt-Catalyzed Reactions
Cobalt-based catalysts offer a cost-effective and more sustainable alternative to palladium and nickel for cross-coupling reactions. nih.govacs.org Cobalt's unique electronic properties can also lead to complementary reactivity, particularly in reactions involving alkyl halides. acs.org Functionalized primary alkylzinc reagents, including structures analogous to this compound, have been shown to be excellent substrates in cobalt-catalyzed Negishi-type couplings. nih.govresearchgate.net
Cobalt catalysts are highly effective in mediating the formation of C(sp²)–C(sp³) bonds. A simple and efficient catalytic system, often consisting of CoCl₂ with a 2,2′-bipyridine ligand, can couple various primary and secondary alkylzinc reagents with a wide range of aryl, heteroaryl, and alkynyl halides. nih.govresearchgate.net These reactions exhibit broad functional group tolerance, allowing for the presence of esters, nitriles, and ketones. nih.gov This robustness makes the method highly valuable for the synthesis of complex, polyfunctional molecules. researchgate.net While C-C bond formation is well-documented, the development of analogous cobalt-catalyzed C-N bond forming reactions with alkylzinc reagents is an area of ongoing research.
Table 2: Cobalt-Catalyzed Cross-Coupling of Primary Alkylzinc Reagents with Aryl Halides This table showcases the versatility of cobalt catalysis for coupling functionalized primary alkylzinc reagents, which is representative of the expected reactivity for this compound.
| Alkylzinc Reagent | Aryl Halide | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| (3-Cyanopropyl)zinc bromide | 4-Bromotoluene | 10% CoCl₂ / 20% dtbbpy | 87 | nih.govresearchgate.net |
| (3-Phenylpropyl)zinc chloride | 2-Bromopyridine | 10% CoCl₂ / 20% dtbbpy | 75 | nih.govresearchgate.net |
| (4-Acetoxybutyl)zinc iodide | 3-Chloropyridine | 10% CoCl₂ / 20% dtbbpy | 66 | nih.govresearchgate.net |
| (2-(1,3-Dioxan-2-yl)ethyl)zinc chloride | Ethyl 4-iodobenzoate | 10% CoCl₂ / 20% dtbbpy | 82 | nih.gov |
Copper-Mediated/Catalyzed Reactions
Copper catalysts are particularly renowned for their ability to promote 1,4-conjugate additions of organometallic reagents to α,β-unsaturated systems. beilstein-journals.orgillinois.edu Organozinc reagents are ideal nucleophiles for these reactions due to their moderate reactivity and high functional group compatibility, which contrasts with the often more reactive and less selective Grignard or organolithium reagents. illinois.edu
The copper-catalyzed conjugate addition, or Michael addition, of alkylzinc reagents like this compound to Michael acceptors (e.g., enones, enoates) is a powerful method for C-C bond formation. beilstein-journals.orgnih.gov The reaction typically proceeds through the formation of an organocopper species via transmetalation from the organozinc reagent. This organocopper intermediate then adds to the β-position of the activated alkene. illinois.edu
The process can be rendered highly enantioselective through the use of chiral ligands, making it a valuable tool in asymmetric synthesis. illinois.edunih.gov A variety of copper sources, such as Cu(OTf)₂, can be used in combination with chiral phosphoramidite or other phosphorus-based ligands to achieve high yields and excellent enantioselectivities. beilstein-journals.orgcore.ac.uk This methodology has been successfully applied to a wide range of cyclic and acyclic α,β-unsaturated substrates. beilstein-journals.orgillinois.edu Recent advancements have even enabled these reactions to be performed in aqueous micellar environments, enhancing the sustainability of the process. nih.govorganic-chemistry.org
Table 3: Copper-Catalyzed Conjugate Addition of Dialkylzinc Reagents to Cyclic Enones This table provides examples of the copper-catalyzed Michael addition using dialkylzinc reagents, illustrating the typical reaction pattern for organozinc compounds like this compound.
| Enone | Dialkylzinc Reagent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Cyclohex-2-en-1-one | Diethylzinc (B1219324) | Cu(OTf)₂ / Chiral Phosphoramidite Ligand | >98 | 94 | core.ac.ukresearchgate.net |
| Cyclopent-2-en-1-one | Diethylzinc | Cu(OTf)₂ / Chiral Phosphoramidite Ligand | >98 | 88 | core.ac.uk |
| Cyclohept-2-en-1-one | Diethylzinc | Cu(OTf)₂ / Chiral Phosphoramidite Ligand | >98 | 96 | core.ac.uk |
| 4,4-Dimethylcyclohex-2-en-1-one | Dimethylzinc | CuTC / (R)-BINAP | 85 | 76 | beilstein-journals.orgnih.gov |
Oxidations of Organozinc Halides
The oxidation of organometallic compounds provides an important route to synthesizing alcohols. researchgate.net Organozinc halides, including primary and secondary alkylzinc species, can be readily oxidized to their corresponding alcohols. researchgate.net This transformation is typically achieved by reacting the organozinc compound with an oxygen source.
Research has shown that primary and secondary organozinc compounds can be effectively oxidized using dry air in a suitable solvent such as tetrahydrofuran (B95107) (THF). researchgate.net This process leads to the formation of primary and secondary alcohols in good to excellent yields without the need for a subsequent reductive workup. researchgate.net While benzylic zinc halides are known to be particularly sensitive to oxidation, the oxidation of alkylzinc halides like this compound bromide proceeds efficiently. researchgate.net The reaction is believed to follow a non-radical pathway, as evidenced by the minimal formation of coupling byproducts. researchgate.net
Table 1: Representative Oxidation of Organozinc Halides
| Organozinc Halide | Oxidant | Product | Yield |
|---|---|---|---|
| Primary Alkylzinc Halide | Dry Air / O₂ | Primary Alcohol | Good to Excellent |
| Secondary Alkylzinc Halide | Dry Air / O₂ | Secondary Alcohol | Good to Excellent |
Note: This table illustrates the general reactivity for this class of compounds.
Addition Reactions of this compound and Analogues
Addition reactions are a cornerstone of organozinc chemistry, enabling the construction of complex carbon skeletons. This compound and similar reagents are particularly useful in Barbier-type and Reformatsky-type reactions.
The Barbier reaction is a powerful method for forming carbon-carbon bonds by reacting an alkyl halide, a carbonyl compound (such as an aldehyde or ketone), and a metal. wikipedia.orgnrochemistry.comuwimona.edu.jm This reaction produces a primary, secondary, or tertiary alcohol. wikipedia.orguwimona.edu.jm A variety of metals can be used, including zinc, magnesium, indium, and tin. wikipedia.orgnrochemistry.com Organozinc reagents are particularly advantageous because they can often be used in aqueous conditions, aligning with the principles of green chemistry. wikipedia.org Unlike the related Grignard reaction, the Barbier reaction is a one-pot synthesis, which offers significant procedural advantages. uwimona.edu.jm
The reaction mechanism involves the nucleophilic addition of a carbanion equivalent to a carbonyl group. wikipedia.org The organozinc reagent is formed via an oxidative addition of the metal into the carbon-halogen bond of the alkyl halide. wikipedia.org This intermediate then attacks the carbonyl carbon, leading to the formation of an alcohol after workup. nrochemistry.com
A defining feature of the Barbier reaction is the in-situ generation of the organometallic species. wikipedia.orguwimona.edu.jm This means the organozinc reagent is formed in the same vessel and at the same time as its reaction with the carbonyl substrate. wikipedia.org This approach is advantageous because the organometallic intermediates generated in Barbier reactions are often unstable and cannot be isolated or stored. wikipedia.org
The process begins with the oxidative addition of zinc metal to an alkyl halide, such as a derivative of bromopentane, to form the this compound halide. wikipedia.orgnih.gov This formation occurs on the surface of the zinc metal. nih.gov The resulting surface-bound organozinc intermediate is then solubilized, often aided by additives like lithium chloride, allowing it to react with the carbonyl compound present in the solution. nih.gov This one-pot procedure simplifies the experimental setup and avoids the need to pre-form and handle sensitive organometallic reagents. uwimona.edu.jm
The synthesis of chiral alcohols is of great importance, and asymmetric variants of the Barbier reaction have been developed to achieve this. The catalytic enantioselective alkylation of aldehydes and ketones has been extensively studied to produce enantioenriched secondary and tertiary alcohols. uwimona.edu.jmnih.gov
In the context of organozinc reagents, asymmetry can be induced by the presence of a chiral catalyst or ligand. uwimona.edu.jm While dialkylzinc reagents have been widely used for this purpose, the principles can be extended to Barbier-type reactions. uwimona.edu.jm Recent advancements have utilized photoredox and cobalt catalysis in conjunction with newly developed chiral ligands, such as bisoxazolinephosphine (NPN) ligands, to achieve highly enantioselective Barbier-type additions to ketones. nih.govorganic-chemistry.org These methods allow for the construction of sterically congested tetrasubstituted carbon centers with high enantiomeric excess, even with unactivated alkyl halides. nih.govorganic-chemistry.org
Table 2: Substrate Scope in Asymmetric Barbier-Type Reactions
| Carbonyl Compound | Alkyl Electrophile | Catalyst/Ligand System | Product |
|---|---|---|---|
| Ketones | Unactivated Alkyl Halides | Photoredox/Cobalt + Chiral NPN Ligand | Chiral Tertiary Alcohols |
| α-Ketoesters | Unactivated Alkyl Halides | Photoredox/Cobalt + Chiral NPN Ligand | Chiral Tertiary Alcohols |
Note: This table shows the general scope for modern asymmetric Barbier reactions.
The Reformatsky reaction is a classic organic reaction that utilizes metallic zinc to condense aldehydes or ketones with α-halo esters, yielding β-hydroxy-esters. wikipedia.org Discovered by Sergey Nikolaevich Reformatsky, this reaction involves the formation of a specific organozinc intermediate known as a Reformatsky enolate. organicchemistrydata.orglibretexts.orgnrochemistry.com It is important to distinguish this specific reaction from the broader reactivity of pre-formed alkylzinc halides like this compound. While both involve organozinc intermediates, the Reformatsky reaction is defined by the use of an α-halo ester to generate a zinc enolate. wikipedia.org
The key advantage of the Reformatsky reaction is that the zinc enolate is less reactive and less basic than corresponding lithium enolates or Grignard reagents. libretexts.orgorganic-chemistry.org This chemoselectivity prevents side reactions, such as self-condensation of the ester or reaction with highly enolizable carbonyl compounds. nrochemistry.comorganic-chemistry.org The reaction can be performed under Barbier conditions (one-pot) or by pre-forming the Reformatsky reagent. organicchemistrydata.org
The central intermediate in the Reformatsky reaction is the zinc enolate. organicchemistrydata.orgnrochemistry.com Its formation begins with the oxidative addition of zinc metal into the carbon-halogen bond of an α-halo ester. libretexts.org This step creates an organozinc compound that is structurally a zinc enolate. wikipedia.orgrsc.org
Crystallographic and spectroscopic studies have revealed that in solution, these zinc enolates often exist as cyclic dimers. libretexts.orgrsc.org The structure of these dimers can vary depending on the steric bulk of the ester group. libretexts.org Unlike lithium or boron enolates which are exclusively O-metalated, Reformatsky reagents feature zinc atoms that are simultaneously bonded to both carbon and oxygen. wikipedia.org These zinc enolates are sufficiently nucleophilic to add to the carbonyl group of aldehydes and ketones but are generally unreactive toward ester groups. libretexts.org The reaction with a carbonyl compound is believed to proceed through a six-membered chair-like transition state, leading to the formation of the β-hydroxy-ester product after an acidic workup. libretexts.orgnrochemistry.com
Reformatsky-Type Reactions with Organozinc Intermediates
Other Reactions of this compound and Functionalized Organozinc Reagents
While cross-coupling reactions represent a major application of organozinc reagents, their utility extends to other important transformations, including the formation of carbon-heteroatom bonds. Functionalized organozinc compounds, such as this compound, are valuable intermediates in these processes due to their tolerance of various functional groups.
Electrophilic Amination Reactions
The direct introduction of an amino group onto an organic framework is a fundamental transformation in organic synthesis, with the resulting amines being crucial building blocks for pharmaceuticals and agrochemicals. nih.gov Electrophilic amination of organozinc reagents provides a powerful method for the formation of C-N bonds. nih.govthieme-connect.com This approach involves the reaction of a nucleophilic organozinc compound with an electrophilic nitrogen source.
Various transition metals, including copper, iron, and cobalt, have been shown to catalyze the electrophilic amination of organozinc halides. nih.govorganic-chemistry.orgacs.org Commonly employed electrophilic aminating agents include O-benzoyl hydroxylamines and organic azides. organic-chemistry.orgresearchgate.net For instance, copper-catalyzed reactions of diorganozinc reagents with O-benzoyl hydroxylamines furnish tertiary and secondary amines in good yields under mild conditions. organic-chemistry.org This method exhibits broad functional group compatibility, tolerating esters, nitriles, and halides. organic-chemistry.org
Iron-mediated electrophilic amination of organozinc halides with organic azides has also been developed, providing access to a wide range of highly functionalized secondary amines. nih.govresearchgate.net These reactions are typically rapid, proceeding at moderate temperatures in the presence of an iron(III) chloride catalyst. nih.gov The scope of this transformation is extensive, encompassing alkyl-, aryl-, and heteroarylzinc halides with various functionalized azides. nih.govresearchgate.net
More recently, cobalt-catalyzed electrophilic amination of organozinc reagents has emerged as a valuable tool for the late-stage functionalization of complex molecules, including pharmaceuticals and peptidic derivatives. acs.org This methodology utilizes hydroxylamine (B1172632) benzoates as the electrophilic nitrogen source in the presence of a simple cobalt(II) chloride catalyst. acs.org
Table 1: Catalytic Systems for Electrophilic Amination of Organozinc Reagents
| Catalyst System | Electrophilic Aminating Agent | Product | Reference |
| Copper | O-benzoyl hydroxylamines | Secondary and Tertiary Amines | organic-chemistry.org |
| Iron(III) chloride | Organic azides | Secondary Amines | nih.govresearchgate.net |
| Cobalt(II) chloride | Hydroxylamine benzoates | Tertiary Amines | acs.org |
Alkylation of Inorganic and Organometallic Halides
Organozinc reagents, including alkylzinc halides like this compound, can act as effective alkylating agents for a variety of inorganic and organometallic halides. This reactivity is harnessed in transmetalation reactions, a key step in many cross-coupling catalytic cycles. wikipedia.orgwikipedia.org In these processes, the organic group is transferred from the zinc atom to another metal center, typically a transition metal like palladium or nickel. wikipedia.orgyoutube.com
The general form of this reaction can be represented as:
R-ZnX + M-Y → R-M + ZnXY
where R is the organic group (e.g., 5-bromopentyl), X is a halide, M is another metal, and Y is a halide or another leaving group.
The efficiency and outcome of the alkylation of organometallic halides are highly dependent on the nature of the metals, the ligands coordinated to the transition metal, and the reaction conditions. For instance, in the context of Negishi coupling, the organozinc reagent transfers its organic substituent to a palladium(II) complex, which is a crucial step for the subsequent reductive elimination that forms the desired carbon-carbon bond. wikipedia.org
While less common than their use in C-C bond formation, organozinc reagents can, in principle, be used to alkylate a range of main group and transition metal halides, leading to the formation of new organometallic species. The thermodynamic driving force for these reactions is often the formation of a more stable zinc halide salt. uni-muenchen.de
Mechanistic Pathways and Kinetic Studies of this compound Reactions
Understanding the mechanistic pathways and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. The key elementary steps in the widely used Negishi cross-coupling reaction provide a framework for discussing these mechanisms.
Oxidative Addition Mechanisms
The formation of an organozinc reagent like this compound via the direct insertion of zinc metal into an organic halide, and the initial step of many of its cross-coupling reactions, involves oxidative addition. nih.govumb.edu In the context of a palladium-catalyzed cross-coupling, the catalytic cycle is initiated by the oxidative addition of the organic halide to a low-valent palladium(0) species. youtube.comlibretexts.org
This process involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of an organopalladium(II) complex. youtube.com The oxidation state of the palladium increases from 0 to +2, and its coordination number and electron count increase by two. umb.edulibretexts.org
Several mechanisms have been proposed for the oxidative addition step:
Concerted Mechanism: This pathway involves a three-center transition state where the C-X bond cleavage and the formation of the Pd-C and Pd-X bonds occur simultaneously. umb.edu This is common for non-polar reagents. umb.edu
SN2-type Mechanism: For polarized substrates like alkyl halides, the reaction can proceed via an SN2-type pathway. libretexts.org The nucleophilic metal complex attacks the carbon atom, leading to the displacement of the halide and an inversion of stereochemistry at the carbon center. umb.edu
Radical Mechanism: A single-electron transfer from the metal to the organic halide can generate a radical intermediate. researchgate.net This pathway is more likely with certain metals and substrates. researchgate.net
The choice of mechanism is influenced by the nature of the metal, the organic halide, the ligands on the metal, and the solvent. umb.edulibretexts.org For instance, nickel catalysts are more likely to proceed through a radical pathway with alkyl halides. researchgate.net The presence of additives like lithium chloride can significantly accelerate the formation of organozinc reagents by facilitating the solubilization of the surface-bound organozinc intermediate formed after oxidative addition. nih.govorganic-chemistry.org
Table 2: Proposed Oxidative Addition Mechanisms
| Mechanism | Description | Key Features |
| Concerted | Simultaneous bond breaking and formation through a three-center transition state. | Common for non-polar substrates. |
| SN2-type | Nucleophilic attack by the metal on the carbon, displacing the halide. | Leads to inversion of stereochemistry; accelerated in polar solvents. umb.edu |
| Radical | Involves single-electron transfer and the formation of radical intermediates. | More prevalent for certain metals like nickel with alkyl halides. researchgate.net |
Transmetalation Steps
Transmetalation is a fundamental step in cross-coupling reactions where an organic group is transferred from one metal to another. wikipedia.org In the context of this compound reactions, this typically involves the transfer of the 5-bromopentyl group from zinc to the transition metal catalyst, usually palladium or nickel. wikipedia.orgyoutube.com
M1–R + M2–R′ → M1–R′ + M2–R wikipedia.org
The organozinc reagent, R-ZnX, reacts with the organopalladium(II) halide complex formed during the oxidative addition step. This exchange of ligands results in a diorganopalladium(II) complex and a zinc halide salt. wikipedia.org The reactivity of organozinc reagents in this step is a key advantage of the Negishi coupling, as they are generally more reactive than their organoboron or organotin counterparts. uni-muenchen.de
The mechanism of transmetalation can be complex and may involve associative or dissociative pathways. wikipedia.org The nature of the organozinc species plays a significant role; diorganozinc compounds (R₂Zn) and organozinc halides (RZnX) can exhibit different kinetic profiles in the transmetalation step. uni-muenchen.de In some cases, the formation of higher-order zincate species, formed by the reaction of dialkylzinc with a halide salt, has been identified as the active transmetalating agent. core.ac.uk The presence of salts like lithium bromide can facilitate the transmetalation step. uni-muenchen.de For nickel-catalyzed reactions, the use of lithium aryl zincates has been shown to facilitate the transmetalation step. nih.govchemrxiv.org
Reductive Elimination Pathways
Reductive elimination is the final, product-forming step in the catalytic cycle of a cross-coupling reaction. wikipedia.orgacs.org In this step, the two organic ligands on the diorganopalladium(II) complex couple and are eliminated from the metal center, forming a new carbon-carbon bond. wikipedia.org This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
For reductive elimination to occur, the two organic groups must be in a cis orientation to each other on the metal center. wikipedia.org If the transmetalation step initially forms a trans complex, a trans-to-cis isomerization must occur before reductive elimination can proceed. wikipedia.org The reductive elimination is thought to proceed through a three-coordinate transition state. wikipedia.org
The Role of Intermediates: Zinc Enolates and Metallacycles
In the realm of carbon-carbon bond formation, the reactivity of organozinc compounds is often mediated through the formation of specific intermediates, with zinc enolates and metallacycles being of principal importance.
Zinc Enolates: While direct intramolecular cyclization of this compound bromide can occur, the involvement of a zinc enolate intermediate becomes crucial when a carbonyl group is present in the alkyl chain. These zinc enolates, often referred to as Reformatsky enolates, are typically formed by the reaction of an α-halo ester with zinc metal wikimedia.org. In the context of a molecule containing both a zinc-bearing carbon and a carbonyl group, an intramolecular reaction can proceed. The less reactive nature of zinc enolates compared to their lithium or Grignard counterparts prevents undesired nucleophilic addition to ester groups, allowing for more controlled cyclization reactions wikimedia.org. The structure of the zinc enolate can influence the stereochemical outcome of the reaction, with possibilities for both O-metallated and C-metallated species participating in the cyclization process.
Metallacycles: The formation of metallacycles is another key mechanistic pathway in the reactions of dihaloalkanes or haloalkylzinc reagents. For instance, the reaction of 1,5-dihalopentanes with zinc can lead to the formation of a zincacyclohexane, a six-membered ring containing a zinc atom. More commonly in the context of this compound, an intramolecular nucleophilic displacement can lead to the formation of a five-membered carbocycle, with the organozinc species acting as a nucleophile.
Recent research has also demonstrated the synthesis of zinc metallacycles through transmetalation from other transition metal complexes. For example, a cobalt-catalyzed reaction can generate a cobaltacyclobutene intermediate, which upon transmetalation with a zinc salt, forms an organozinc species dntb.gov.ua. This approach highlights the versatility of metallacycles as precursors to functionalized organozinc reagents.
The nature of the cyclization can be influenced by the reaction conditions, with evidence suggesting that both anionic and radical pathways are possible. The 5-exo-trig cyclization is a common pathway for 5-hexenyl radicals and related species, leading to the formation of a five-membered ring, which is kinetically favored over the 6-endo cyclization that would form a six-membered ring researchgate.net.
The Influence of Counterions and Ligands on Reactivity and Selectivity
The reactivity and selectivity of this compound and related organozinc reagents are not solely dictated by the structure of the organometallic compound itself. The presence of counterions and coordinating ligands in the reaction mixture plays a pivotal role in modulating the outcome of carbon-carbon bond-forming reactions.
Counterions: The nature of the halide counterion in the organozinc reagent (RZnX) and the presence of salt additives, particularly lithium halides, have a dramatic effect on the solubility, aggregation state, and reactivity of the organozinc species. Lithium chloride (LiCl) is a widely used additive that has been shown to break up organozinc aggregates, leading to the formation of more reactive monomeric "ate" complexes of the type [RZnX₂]⁻Li⁺ nih.govnih.gov. This increased reactivity is attributed to the enhanced nucleophilicity of the organozincate species.
The following table illustrates the general effect of lithium salt additives on the formation of organozinc reagents:
| Additive | Effect on Organozinc Formation | Mechanistic Role |
| None | Slow and often inefficient reaction | - |
| LiCl | Significant rate acceleration | Solubilizes organozinc intermediates from the zinc surface, forming soluble "ate" complexes. |
| LiBr | Rate acceleration | Similar to LiCl, promotes the formation of soluble organozincates. |
Ligands: Coordinating solvents and added ligands can significantly influence the course of reactions involving organozinc reagents. Solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (B87167) (DMSO) can coordinate to the zinc center, affecting the reagent's reactivity.
In the context of transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, the choice of ligand on the metal catalyst (e.g., palladium or nickel) is crucial for achieving high yield and selectivity. Different ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can alter the steric and electronic environment around the metal center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination.
The stereochemical outcome of reactions can also be highly dependent on the ligand used. For instance, in Negishi couplings of alkenyl halides, the choice of phosphine ligand on the palladium catalyst can determine whether the reaction proceeds with retention or inversion of the double bond geometry. In intramolecular reactions, chelating ligands can enforce a specific geometry on the transition state, leading to high levels of stereocontrol. The use of chiral ligands can enable enantioselective transformations.
The table below summarizes the influence of different ligand types on Negishi cross-coupling reactions:
| Ligand Type | General Influence on Reactivity and Selectivity |
| Triphenylphosphine (PPh₃) | Commonly used, but can sometimes lead to side reactions or loss of stereochemistry. |
| Bidentate Phosphines (e.g., dppe) | Can improve catalyst stability and selectivity. |
| Bulky Biarylphosphines (e.g., SPhos, XPhos) | Often provide high catalytic activity and are effective for challenging cross-couplings. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that can form highly active and stable catalysts. |
| Chiral Ligands (e.g., BINAP) | Used to induce enantioselectivity in asymmetric cross-coupling reactions. |
Functional Group Compatibility and Chemoselectivity of 5 Bromopentyl Zinc
Tolerance of Diverse Organic Functionalities
A hallmark of organozinc reagents, including (5-Bromopentyl)zinc, is their remarkable tolerance for a wide array of functional groups. This compatibility stems from the moderate polarity and predominantly covalent nature of the carbon-zinc bond. Unlike more reactive organometallic counterparts such as organolithium or Grignard reagents, this compound exhibits a lower propensity for nucleophilic attack on common electrophilic functional groups, thereby allowing for their presence in the reaction substrate without the need for protective groups.
Detailed research findings have demonstrated the compatibility of organozinc reagents in reactions like the Negishi cross-coupling with various functional groups. While specific studies focusing exclusively on this compound are limited, the general principles of organozinc reactivity provide a strong framework for understanding its behavior.
Nitriles: The cyano group is generally well-tolerated in reactions involving organozinc reagents. The carbon-zinc bond of this compound is not sufficiently nucleophilic to add across the carbon-nitrogen triple bond of a nitrile under typical cross-coupling conditions.
Esters: Ester functionalities are largely compatible with organozinc reagents. The carbonyl carbon of an ester is less electrophilic than that of a ketone, and the C-Zn bond of this compound does not readily add to it, especially in the presence of a transition metal catalyst that favors the cross-coupling pathway.
Amides: Similar to esters, amides are robust in the presence of organozinc reagents. The resonance stabilization of the amide bond reduces the electrophilicity of the carbonyl carbon, rendering it unreactive towards this compound in standard cross-coupling protocols.
Ethers: Ether linkages are inert to organozinc reagents. The carbon-oxygen bonds of ethers are strong and lack the electrophilic character necessary for reaction with this compound.
Ketones: While ketones are more reactive than esters and amides, they often remain intact during transition metal-catalyzed cross-coupling reactions with organozinc reagents. The preference for the catalyzed cross-coupling pathway over direct nucleophilic addition to the ketone is a key aspect of chemoselectivity.
Sulfides: Thioether functional groups are also well-tolerated. The sulfur atom does not interfere with the reactivity of the organozinc reagent in cross-coupling reactions.
The following table summarizes the general compatibility of these functional groups with organozinc reagents, which is applicable to this compound.
| Functional Group | Compatibility with this compound | General Observations |
| Nitriles | High | Generally unreactive towards the C-Zn bond in cross-coupling reactions. |
| Esters | High | Tolerated due to the lower electrophilicity of the carbonyl carbon. |
| Amides | High | Highly stable and unreactive under typical cross-coupling conditions. |
| Ethers | High | Inert to reaction with organozinc reagents. |
| Ketones | Moderate to High | Generally tolerated in catalyzed reactions, but can be reactive under certain conditions. |
| Sulfides | High | Thioether linkage is stable and does not interfere with the reaction. |
Chemoselective Transformations in the Presence of Multiple Reactive Sites
The ability of this compound to discriminate between different reactive sites within a molecule is a critical aspect of its synthetic utility. In the context of palladium- or nickel-catalyzed cross-coupling reactions, this compound demonstrates a high degree of chemoselectivity, preferentially reacting with an aryl or vinyl halide over more polar functional groups present in the same molecule.
For instance, in a substrate containing both an aryl bromide and a ketone, the Negishi coupling reaction with this compound would be expected to proceed selectively at the carbon-bromine bond, leaving the ketone untouched. This selectivity is governed by the catalytic cycle of the cross-coupling reaction, which is far more facile than the uncatalyzed nucleophilic addition to the carbonyl group.
Research Example: While a specific documented example for this compound is not readily available, numerous studies on analogous functionalized organozinc reagents have demonstrated this principle. For example, in the synthesis of complex molecules, an organozinc reagent can be coupled with an aryl halide bearing an ester group, with the reaction proceeding exclusively at the halide position to form the C-C bond, yielding the desired product in high yield without affecting the ester.
Strategies for Enhancing Functional Group Tolerance
Use of Additives: The addition of salts, such as lithium chloride (LiCl), is a widely adopted strategy. LiCl can break up zinc aggregate clusters and form higher-order zincates, which can increase the solubility and reactivity of the organozinc reagent in the desired catalytic cycle. This can lead to cleaner reactions at lower temperatures, further minimizing potential side reactions with sensitive functional groups.
Catalyst and Ligand Choice: The selection of the appropriate transition metal catalyst and ligand is crucial. For example, palladium catalysts with bulky, electron-rich phosphine ligands are often highly effective in promoting the desired cross-coupling reaction while suppressing unwanted side reactions. The choice of ligand can significantly influence the chemoselectivity of the reaction.
Reaction Conditions: Careful control of reaction parameters such as temperature, solvent, and reaction time is essential. Lowering the reaction temperature can often improve selectivity by favoring the lower activation energy pathway of the catalyzed cross-coupling over potential uncatalyzed side reactions.
Theoretical and Computational Investigations of 5 Bromopentyl Zinc Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it exceptionally well-suited for studying the reaction pathways of organometallic compounds. For reactions involving (5-Bromopentyl)zinc, such as cross-coupling, addition, or insertion reactions, DFT calculations can map out the entire potential energy surface. This allows for the identification of intermediates, transition states, and the calculation of activation energy barriers, which are critical for understanding reaction kinetics. nih.gov
DFT studies on analogous organozinc systems have provided fundamental insights into their reaction mechanisms. For instance, in Negishi cross-coupling reactions, DFT calculations help to elucidate the energetics of the transmetalation step, where the organic group is transferred from zinc to a palladium catalyst. Researchers can model the transition state of this process, revealing the geometric and electronic factors that facilitate the transfer. The calculations can compare different possible pathways, such as those involving monomeric or dimeric forms of the organozinc reagent, to determine the most likely mechanism under specific conditions.
Furthermore, DFT is employed to study the transition states of other characteristic reactions of organozinc halides. In Reformatsky-type reactions, calculations can model the coordination of the zinc enolate to a carbonyl group and the subsequent C-C bond formation, identifying the key interactions that stabilize the transition state. wikipedia.org The application of multiconfiguration pair-density functional theory (MC-PDFT) and its variants allows for the accurate study of systems with strong electron correlation, which can be important for excited states or complex transition states in organozinc chemistry. youtube.com These theoretical models provide a framework for predicting how modifications to the substrate, ligands, or solvent will affect the reaction rate and outcome.
Computational Modeling of Zinc-Carbon Bond Properties and Reactivity
The reactivity of this compound is fundamentally governed by the nature of its zinc-carbon (Zn-C) bond. Computational modeling provides a quantitative description of this bond's properties, which are directly linked to the compound's chemical behavior. The Zn-C bond is characterized as a polar covalent bond, with significant polarization towards the carbon atom due to the difference in electronegativity between zinc (1.65) and carbon (2.55). wikipedia.org This polarization imparts carbanionic character to the pentyl group, making it nucleophilic.
Computational methods like DFT can precisely calculate key parameters of the Zn-C bond. These include:
Bond Length: The equilibrium distance between the zinc and carbon atoms.
Bond Dissociation Energy (BDE): The energy required to break the Zn-C bond homolytically, indicating its strength.
Partial Atomic Charges: Methods such as Hirshfeld or Natural Population Analysis (NPA) quantify the charge distribution, confirming the δ- character on the carbon and δ+ character on the zinc. rsc.org
Frontier Molecular Orbitals (FMOs): The energy and localization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. nih.gov For an organozinc reagent, the HOMO is typically localized on the Zn-C bond, reflecting its nucleophilic nature.
These computed properties are essential for understanding the compound's stability and its propensity to engage in reactions. For example, a lower BDE might suggest higher reactivity in transmetalation processes. Global reactivity parameters, such as global hardness (η) and the fraction of electron transfer (ΔN), can also be calculated to predict how the organozinc reagent will interact with various electrophiles. researchgate.net
Table 1: Representative Computed Properties of an Alkyl-Zinc Bond Note: These are typical values for simple alkylzinc compounds modeled with DFT and serve as an approximation for the this compound system.
| Property | Typical Calculated Value | Significance |
|---|---|---|
| Zn-C Bond Length | ~1.95 - 2.05 Å | Indicates the distance between the metal and the nucleophilic carbon. |
| Zn-C Bond Dissociation Energy | ~40 - 60 kcal/mol | Reflects the strength and stability of the bond. |
| Hirshfeld Partial Charge on Carbon | -0.2 to -0.4 e | Quantifies the nucleophilicity of the carbon atom. rsc.org |
| HOMO Energy | -5.0 to -6.5 eV | Higher energy indicates greater electron-donating ability and nucleophilicity. nih.gov |
Prediction of Regio- and Stereoselectivity
A significant application of computational chemistry in organic synthesis is the prediction of reaction selectivity. For reactions involving this compound, computational models can predict both regioselectivity (which site reacts) and stereoselectivity (the spatial arrangement of the product). While regioselectivity for the this compound itself is fixed at the carbon bearing the zinc, the prediction becomes crucial when it reacts with a substrate possessing multiple electrophilic sites.
Computational approaches to predicting selectivity typically involve calculating the energy of all possible transition states leading to the different products. According to transition state theory, the product distribution is determined by the relative free energy of the competing transition states; the pathway with the lowest energy barrier will be the dominant one. rsc.org
Regioselectivity: When this compound adds to an unsymmetrical electrophile, such as an α,β-unsaturated ketone, DFT calculations can determine the activation barriers for both the 1,2-addition and the 1,4-conjugate addition pathways. By comparing the energies of the respective transition states, the model can predict the major regioisomer. These predictions can be refined by including explicit solvent molecules to better model the reaction environment. rsc.org
Stereoselectivity: In asymmetric synthesis, chiral ligands are used to control the stereochemical outcome of a reaction. Computational modeling is invaluable for understanding the origin of enantioselectivity. pitt.edu By building models of the transition states for the formation of both the (R) and (S) enantiomers, chemists can analyze the non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the substrate, the organozinc reagent, and the chiral ligand. rsc.orgpitt.edu The energy difference between these diastereomeric transition states (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee). Machine learning models, often trained on DFT-computed data, are also emerging as powerful tools for the rapid prediction of stereoselectivity for large sets of reactants and catalysts. nih.govarxiv.org
Understanding Ligand Effects and Solvent Coordination through Computational Methods
The reactivity of organozinc reagents is profoundly influenced by the coordination environment around the zinc center. Solvents and added ligands (like amines or salts) can coordinate to the zinc atom, altering the reagent's structure, aggregation state (via the Schlenk equilibrium), and nucleophilicity. Computational methods provide a detailed picture of these interactions. researchgate.netnih.govrsc.org
Studies have shown that polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) play a critical role. nih.govnih.govnih.gov Ab initio molecular dynamics and DFT calculations can model the solvation shell around the zinc species. researchgate.net For example, calculations can determine the coordination number of zinc in a given solvent, the binding energies of solvent molecules, and the free energy profile for solvent exchange. researchgate.net These studies have revealed that solvents like DMSO can accelerate the formation of organozinc reagents by stabilizing surface intermediates on the zinc metal. nih.govnih.gov
Similarly, the effect of coordinating ligands, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) or salts like lithium chloride (LiCl), can be modeled. rsc.orgnih.gov DFT calculations can quantify the strength of the Zn-ligand bond and explain how these ligands influence reactivity. For instance, a strongly coordinating ligand might break up dimeric aggregates of the organozinc reagent, leading to more reactive monomeric species. Computational studies have shown that the zinc cation in such complexes often prefers a tetrahedral coordination sphere. rsc.org By comparing the energetics of different coordinated species, a mechanistic understanding of why certain additives are effective "activators" in organozinc chemistry can be developed. nih.gov
Table 2: Representative Computed Coordination Energies of Solvents/Ligands to an Alkylzinc Halide Center Note: Values are illustrative and represent the calculated enthalpy or free energy of binding for a single ligand/solvent molecule to a model organozinc species in the gas phase or implicit solvent.
| Solvent/Ligand | Computed Coordination Energy (kcal/mol) | Typical Role |
|---|---|---|
| Tetrahydrofuran (THF) | -8 to -12 | Common coordinating solvent, influences Schlenk equilibrium. researchgate.net |
| Dimethyl Sulfoxide (DMSO) | -12 to -18 | Strongly coordinating; can accelerate reagent formation. nih.gov |
| Dimethylformamide (DMF) | -11 to -16 | Coordinating solvent, used in reagent preparation. rsc.org |
| TMEDA | -15 to -25 | Strong bidentate ligand, breaks up aggregates, enhances reactivity. rsc.org |
Applications of 5 Bromopentyl Zinc in Complex Organic Synthesis
Stereoselective and Enantioselective Transformations
The utility of organozinc reagents in stereoselective synthesis is well-established, particularly in the enantioselective addition to carbonyl compounds and in stereospecific cross-coupling reactions. libretexts.orgresearchgate.net While configurationally stable secondary alkylzincs are often highlighted for their direct role in asymmetric synthesis, primary organozinc reagents like (5-Bromopentyl)zinc are instrumental as nucleophilic partners in catalyst-controlled stereoselective processes. acs.orgacs.org
The enantioselective alkylation of aldehydes and ketones to produce chiral secondary and tertiary alcohols is a cornerstone of this field. libretexts.orgresearchgate.net Diorganozinc reagents or alkylzinc halides can add to carbonyls in the presence of a chiral catalyst, such as a β-amino alcohol, to generate products with high enantiomeric excess. researchgate.netchemrxiv.org This approach allows for the creation of chiral centers with predictable stereochemistry.
Furthermore, functionalized alkylzinc reagents are key components in nickel- and palladium-catalyzed enantioselective cross-coupling reactions. A prominent example involves the nickel-catalyzed coupling of racemic α-bromo amides with organozinc reagents. In a synthesis demonstrating this principle, the closely related (5-cyanopentyl)zinc(II) bromide was coupled with a racemic N-benzyl-N-phenyl-α-bromo amide to produce the corresponding (S)-enantiomer of the product in 85-89% yield and 91% enantiomeric excess (ee). orgsyn.org This highlights the potential of such reagents to participate in reactions that set a stereocenter remote from the reacting carbon-zinc bond. The zinc enamide of a chiral imine has also been shown to undergo asymmetric addition to 1-alkenes, leading to optically active α-substituted ketones after hydrolysis. nih.gov
Table 1: Representative Stereoselective Reactions with Functionalized Alkylzinc Reagents
| Organozinc Reagent Type | Electrophile | Catalyst/Ligand System | Product Type | Key Outcome | Reference |
|---|---|---|---|---|---|
| Functionalized Alkylzinc Bromide (e.g., (5-Cyanopentyl)zinc(II) bromide) | Racemic α-Bromo Amide | Nickel Complex with Chiral Ligand | Enantioenriched α-Alkylated Amide | High yield (85-89%) and enantioselectivity (91% ee) | orgsyn.org |
| Dialkylzinc | Aldehyde | Chiral β-Amino Alcohol | Enantioenriched Secondary Alcohol | High enantiomeric excess | researchgate.netchemrxiv.org |
| Secondary Diorganozinc | Allylic Bromide (after transmetalation to Cu) | None (Stoichiometric Cu) | Chiral Alkylated Product | High retention of configuration (up to 99%) | acs.orgacs.org |
| Chiral Zinc Enamide | 1-Alkene | None (Stoichiometric Chiral Auxiliary) | Optically Active α-Substituted Ketone | Good yield and high stereoselectivity | nih.gov |
Construction of Functionalized Molecular Scaffolds
This compound is an exemplary bifunctional reagent for the construction of complex molecular frameworks. organicreactions.org Its utility stems from the ability to form a carbon-carbon bond via the organozinc moiety while retaining the bromo group for subsequent synthetic operations. This dual functionality allows for the efficient assembly of polyfunctional molecules without the need for extensive protection-deprotection strategies. organicreactions.org
The preparation of such functionalized organozinc reagents is often achieved by the direct insertion of activated zinc into the carbon-bromine bond of a suitable precursor, such as 1,5-dibromopentane (B145557). Modern protocols frequently employ additives like lithium chloride (LiCl) to solubilize the organozinc species and keep the zinc metal surface active, enabling the reaction to proceed efficiently at moderate temperatures. organic-chemistry.orgwikipedia.org
Once formed, this compound bromide can participate in a wide array of carbon-carbon bond-forming reactions. The most common application is the Negishi cross-coupling, a palladium-catalyzed reaction with various organic electrophiles. organicreactions.orgacs.org This allows for the coupling of the C(sp³)-hybridized zinc reagent with C(sp²)-hybridized partners like aryl, heteroaryl, and vinyl halides, providing direct access to complex scaffolds. researchgate.net The reaction is highly chemoselective, tolerating a wide range of functional groups on either coupling partner. wikipedia.org
In addition to palladium catalysis, these organozinc reagents can be transmetalated to more reactive organocopper species. acs.orgunl.edu These copper reagents readily undergo conjugate addition to α,β-unsaturated ketones and SN2' reactions with allylic halides, further expanding their synthetic utility. unl.edu The direct addition of functionalized organozinc reagents to aldehydes and ketones, often facilitated by Lewis acids like MgCl₂, provides a straightforward route to functionalized secondary and tertiary alcohols. organic-chemistry.org
Table 2: Reactions of Functionalized Alkylzinc Reagents for Scaffold Construction
| Reaction Type | Electrophile | Catalyst/Mediator | Product Class | Reference |
|---|---|---|---|---|
| Negishi Cross-Coupling | Aryl/Vinyl Halides | Palladium(0) Complex | Alkyl-Substituted Arenes/Alkenes | organicreactions.orgacs.org |
| Fukuyama Coupling | Thioester | Palladium(0) Complex | Ketones | wikipedia.org |
| Copper-Catalyzed Conjugate Addition | α,β-Unsaturated Ketone | Copper(I) Salt | 1,4-Addition Products (Ketones) | unl.edu |
| Lewis Acid-Mediated Carbonyl Addition | Aldehyde or Ketone | MgCl₂ | Secondary or Tertiary Alcohols | organic-chemistry.org |
| Reaction with Acid Chloride | Acid Chloride | Copper(I) Salt | Ketones | unl.edu |
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the modification of complex molecules, such as drug candidates or natural products, in the final steps of a synthesis. acs.orgrsc.org This approach allows for the rapid generation of analogues to explore structure-activity relationships without re-synthesizing the core scaffold. acs.org Organozinc reagents, including this compound, are particularly well-suited for LSF due to their remarkable functional group tolerance and moderate reactivity, which ensures that modifications occur only at the desired position without affecting other sensitive parts of the molecule. nih.govresearchgate.net
The introduction of functionalized alkyl groups is a common goal in LSF. Cobalt- and palladium-catalyzed cross-coupling reactions have emerged as effective methods for this purpose, operating under mild conditions compatible with complex substrates. researchgate.netresearchgate.net For instance, alkylzinc reagents can be coupled with aryl halides or pseudohalides embedded within a larger molecular structure. nih.gov This has been applied to the modification of peptides containing iodotyrosine or iodophenylalanine residues, where the introduction of alkyl groups via Negishi coupling can tune properties like solubility and membrane permeability. nih.gov
The development of novel silyl- and stannylzinc reagents has also enabled the late-stage modification of drug-like molecules through cobalt-catalyzed C–O bond cleavage of enol acetates, demonstrating the versatility of organozinc chemistry in LSF. researchgate.netresearchgate.net Another innovative strategy involves the zinc-mediated conversion of 1,3-diols, a common motif in natural products, into cyclopropanes via their 1,3-dimesylate derivatives. nih.gov This transformation showcases how elemental zinc can be used in LSF to introduce valuable structural motifs into complex medicinal agents. nih.gov
Table 3: Examples of Late-Stage Functionalization Using Zinc Reagents
| Substrate Type | Reagent | Reaction Type | Modification | Reference |
|---|---|---|---|---|
| Iodotyrosine-containing Peptides | Alkylzinc Halides | Negishi Cross-Coupling | Alkylation of the aryl iodide | nih.gov |
| Drug Derivative Enol Acetates (e.g., from Ibuprofen, Celecoxib) | (nBu)₃Sn-ZnCl·LiCl | Cobalt-Catalyzed C–O Stannylation | Introduction of a stannyl (B1234572) group | researchgate.net |
| Complex 1,3-Diols (as dimesylates) in Statin Derivatives | Zinc Dust | Reductive Cross-Electrophile Coupling | Formation of a cyclopropane (B1198618) ring | nih.gov |
| Secondary Amines in Pharmaceuticals (as hydroxylamine (B1172632) benzoates) | Alkyl-/Aryl-zinc Chlorides | Cobalt-Catalyzed Cross-Coupling | Formation of polyfunctional tertiary amines | researchgate.net |
Q & A
Q. How can I retrieve 3D structural data and physicochemical properties of (5-Bromopentyl)ZINC for preliminary research?
The ZINC database (https://zinc.docking.org ) provides free access to purchasable compounds, including 3D conformers, stereochemical variants, and properties like logP, solubility, and hydrogen bond donors/acceptors. Use its structure-based search to input the SMILES notation or InChIKey of this compound. Filter results by molecular weight, charge, or supplier availability. For bulk downloads, select subsets like "lead-like" or "fragment-like" libraries to align with your research goals .
What standardized frameworks can I use to formulate research questions about this compound’s reactivity or biological activity?
Apply the PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks. For example:
Q. How do I assess potential toxicity or safety concerns for this compound in laboratory settings?
Review toxicological profiles of zinc compounds in the ATSDR Toxicological Profile for Zinc , focusing on biomarkers of exposure (e.g., urinary zinc levels) and analytical methods like atomic absorption spectroscopy (AAS). Cross-reference Material Safety Data Sheets (MSDS) for handling guidelines, including permissible exposure limits and incompatibilities (e.g., strong oxidizing agents) .
Advanced Research Questions
Q. How can I resolve contradictions in reported reactivity data for this compound across different solvent systems?
Conduct a systematic comparative analysis :
- Replicate experiments under varying conditions (e.g., solvent polarity, temperature).
- Use HPLC or GC-MS to quantify reaction intermediates/products.
- Apply statistical tools (e.g., ANOVA) to identify significant variables. Cross-validate findings with computational studies (e.g., DFT calculations for transition-state energetics) to reconcile discrepancies .
Q. What experimental design principles should guide the synthesis and characterization of this compound derivatives for antimicrobial studies?
Follow a modular workflow :
- Synthesis : Optimize reaction conditions (e.g., Grignard reagent ratios, temperature) using design-of-experiments (DoE) software.
- Characterization : Combine NMR (¹H/¹³C) for structural elucidation, X-ray crystallography for stereochemical confirmation, and LC-HRMS for purity assessment.
- Bioactivity Testing : Use MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal models, with positive/negative controls. Reference molecular docking (e.g., ZINCPharmer) to predict target binding .
Q. How can I integrate this compound into pharmacophore models for virtual screening in drug discovery?
Use ZINCPharmer , a pharmacophore search tool within the ZINC ecosystem:
- Upload the 3D structure of this compound.
- Define pharmacophore features (e.g., bromine as a hydrophobic site, zinc coordination geometry).
- Screen ZINC subsets for analogs with similar motifs. Validate hits using molecular dynamics simulations to assess binding stability .
Methodological Resources
- Data Retrieval : ZINC database (https://zinc.docking.org ) .
- Toxicity Assessment : ATSDR Toxicological Profile for Zinc .
- Experimental Design : FINER/PICO frameworks , DFT calculations .
- Contradiction Analysis : Statistical tools (ANOVA), comparative replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
